molecular formula C20H17NO3 B6370762 2-(4-Cbz-Aminopheny)phenol CAS No. 1261933-54-3

2-(4-Cbz-Aminopheny)phenol

Cat. No.: B6370762
CAS No.: 1261933-54-3
M. Wt: 319.4 g/mol
InChI Key: LVURCKRIHRAKRQ-UHFFFAOYSA-N
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Description

2-(4-Carboxybenzylaminophenyl)phenol is an organic compound with the molecular formula C20H17NO3 It is a derivative of phenol, characterized by the presence of a carboxybenzylamino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Carboxybenzylaminophenyl)phenol typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of an aryl halide with a nucleophile under specific conditions. For instance, the preparation of phenols can be achieved using copper or palladium catalysts, which facilitate the nucleophilic substitution of aryl halides activated by electron-withdrawing substituents .

Industrial Production Methods: On an industrial scale, phenols are often produced through the hydroxylation of arylboronic acids using hydrogen peroxide as an oxidant. This method is advantageous due to its mild reaction conditions and high yield . Additionally, the use of magnetic nanoparticles as catalysts has been explored to enhance the efficiency and recyclability of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Carboxybenzylaminophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium borohydride (NaBH4), Tin(II) chloride (SnCl2)

    Electrophilic Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts catalysts

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Substitution: Halogenated, nitrated, sulfonated, and alkylated phenols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Carboxybenzylaminophenyl)phenol primarily involves its antioxidant properties. The compound can scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells . It also modulates various cell signaling pathways and gene expression, contributing to its biological effects. Key molecular targets include nuclear factor-kappa B (NF-kB) and nuclear erythroid factor 2 (Nrf2), which play crucial roles in regulating oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: 2-(4-Carboxybenzylaminophenyl)phenol is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the carboxybenzylamino group enhances its antioxidant capacity and potential therapeutic applications compared to other phenolic compounds.

Properties

IUPAC Name

benzyl N-[4-(2-hydroxyphenyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c22-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-20(23)24-14-15-6-2-1-3-7-15/h1-13,22H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVURCKRIHRAKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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